1-氟-4-碘萘

描述

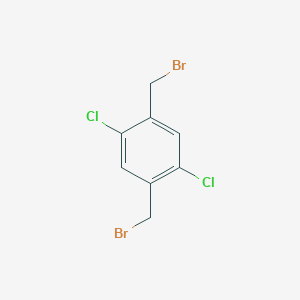

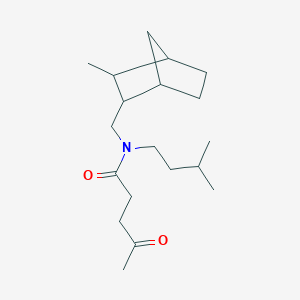

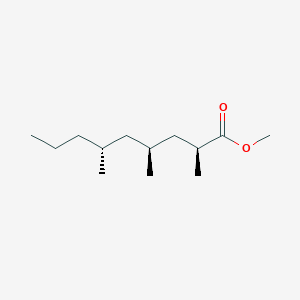

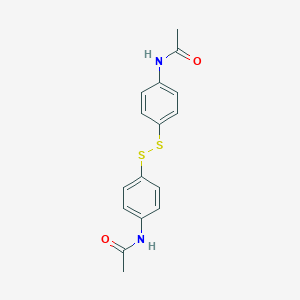

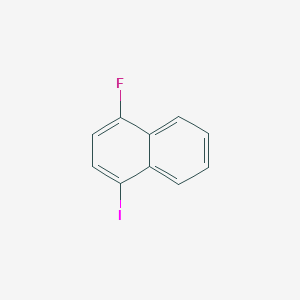

1-Fluoro-4-iodonaphthalene is a halogenated naphthalene derivative that has been the subject of various chemical studies due to its interesting reactivity and potential applications in organic synthesis. The molecule contains both fluorine and iodine atoms, which are positioned on the naphthalene ring system at the 1 and 4 positions, respectively. This arrangement of substituents can influence the molecule's reactivity and physical properties, making it a valuable compound in the field of organic chemistry.

Synthesis Analysis

The synthesis of fluorinated naphthalene derivatives, such as 1-fluoro-4-iodonaphthalene, can be achieved through different synthetic strategies. One approach involves the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives, which can be further elaborated to obtain the desired fluorinated naphthalenes . Another method includes the halofluorination of dihydronaphthalenes, which proceeds with Markovnikov type regioselectivity and stereospecific anti-addition, followed by elimination under basic conditions to form various fluorinated naphthalene derivatives .

Molecular Structure Analysis

The molecular structure of 1-fluoro-4-iodonaphthalene is characterized by the presence of a fluorine atom and an iodine atom attached to the naphthalene ring. The electronic effects of these halogens can influence the overall electronic distribution within the molecule. For instance, the reaction of a related dication with fluoride leads to the formation of a cation containing a C-F-->C bridge, indicating the potential for interesting structural dynamics involving the fluorine atom .

Chemical Reactions Analysis

1-Fluoro-4-iodonaphthalene can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, direct nitration of 1-fluoronaphthalene yields 1-fluoro-4-nitronaphthalene, demonstrating the molecule's reactivity towards electrophilic substitution reactions . Additionally, the photodissociation dynamics of 1-iodonaphthalene have been studied, revealing complex decay profiles and multiple relaxation pathways, which could provide insights into the behavior of 1-fluoro-4-iodonaphthalene under photoexcitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-fluoro-4-iodonaphthalene are influenced by the fluorine and iodine substituents. The presence of these halogens can affect the molecule's solvatochromic behavior, photophysical properties, and reactivity. For instance, the synthesis and study of naphthalene-containing solvatochromic fluorophores show that the introduction of electron-donating or withdrawing groups can significantly alter the absorption and emission properties of the naphthalene core . This suggests that 1-fluoro-4-iodonaphthalene may also exhibit unique solvatochromic and photophysical behaviors due to its halogen substituents.

科学研究应用

阳离子惠兰中间体的核磁共振观察

- 1-碘萘-2,4-二胺在酸性介质中表现出动态平衡,可以通过核磁共振观察到,提供了对这些化合物脱碘机制的见解 (Twum 等人,2013)。

光学检测磁共振研究

- 对杜伦晶体中 1-碘萘的光学检测磁共振 (ODMR) 光谱的研究有助于理解这些化合物中的分子结构和自旋哈密顿相互作用 (Kothandaraman 等人,1975)。

合成应用和碘苯环化

- 一种新的 I2 介导的碘苯环化方法,用于断裂/重排炔-艾伦酮中的 C≡C 键以获得 4-碘萘-1-醇,证明了该化合物的合成多功能性 (Li 等人,2018)。

取代萘的区域选择性合成

- 1-碘萘衍生物通过无金属方案制备,表明它们在创建具有特定取代模式的不同萘化合物方面很有用 (Barluenga 等人,2003)。

氟代芳烃中的碘迁移

- 对氟代芳烃中碘迁移的研究,包括 1-氟-2-碘萘,提供了对这些化合物中的区域柔性和取代机制的见解 (Rausis & Schlosser,2002)。

光解动力学

- 通过时间分辨飞秒泵浦探针质谱法研究 1-碘萘的超快弛豫和解离通道,增强了对超快尺度上分子动力学的理解 (Montero 等人,2010)。

电生成的卤代萘反应

- 对 1-碘萘与电生成的化合物反应的电分析研究有助于理解电化学过程中的取代机制和反应性 (Faux 等人,2007)。

冲击管实验中与乙炔的反应

- 在冲击管实验中使用 1-碘萘研究 1-萘基自由基与乙炔的反应,提供了有关高温下反应动力学和产物形成的宝贵数据 (Lifshitz 等人,2009)。

氟代衍生物的合成

- 由 1-碘萘合成的对映富集的 1-氨基-4-氟-1,2-二氢萘衍生物证明了其在氟代有机化合物合成中的作用 (Lázaro 等人,2016)。

钌簇的形成

- 1-碘萘与有机金属化合物反应形成含有独特配体的钌簇,说明了其在有机金属化学中的潜力 (Deeming & Speel,1997)。

安全和危害

When handling 1-Fluoro-4-iodonaphthalene, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

This compound is primarily used for research purposes .

Biochemical Pathways

A study on fluoro-organic compounds suggests that the initial attack on fluorobenzene by a dioxygenase enzyme could lead to two different pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Fluoro-4-iodonaphthalene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It should be handled in a well-ventilated place, and personal protective equipment should be used .

属性

IUPAC Name |

1-fluoro-4-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXQUMOQBPPDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499704 | |

| Record name | 1-Fluoro-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17318-09-1 | |

| Record name | 1-Fluoro-4-iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。